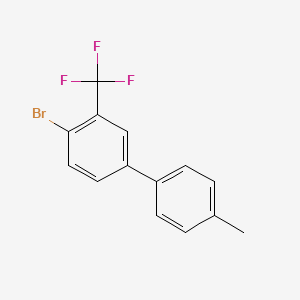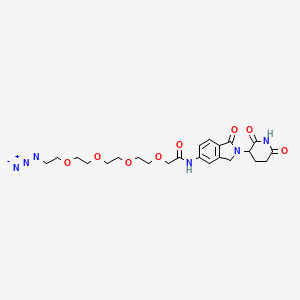
2-Fluoro-6-iodo-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-iodo-4-(trifluoromethyl)phenol is an organofluorine compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-4-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-iodo-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of iodine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can target the halogen substituents.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones .
Scientific Research Applications
2-Fluoro-6-iodo-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodo-4-(trifluoromethyl)phenol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenol
- 2-Iodo-4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)phenol
Uniqueness
2-Fluoro-6-iodo-4-(trifluoromethyl)phenol is unique due to the simultaneous presence of fluorine, iodine, and trifluoromethyl groups on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds .
Properties
Molecular Formula |
C7H3F4IO |
|---|---|
Molecular Weight |
306.00 g/mol |
IUPAC Name |
2-fluoro-6-iodo-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3F4IO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H |
InChI Key |
AKTXTABJLXZSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


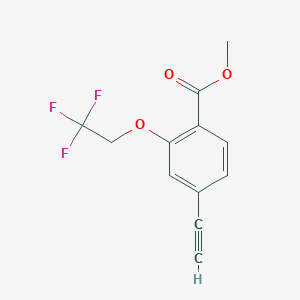
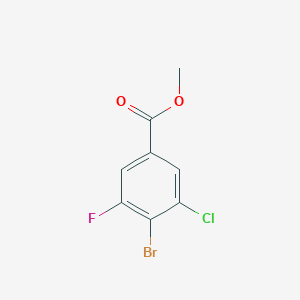


![(2R,3E,5R,7S,9E,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene-6,18-dione](/img/structure/B14767723.png)


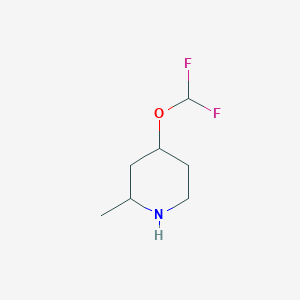
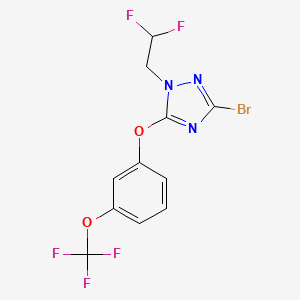
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
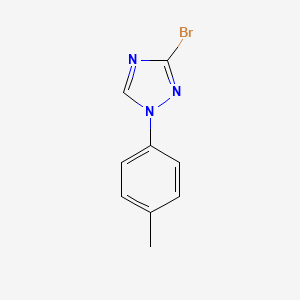
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
